Cas no 2229685-79-2 (N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide)

N,N-ジメチル-4-(3-オキソブト-1-エン-1-イル)ベンズアミドは、有機合成において有用な中間体として機能する化合物です。特に、共役エノン構造を有しており、Michael付加反応や環化反応などの求電子付加反応に適した特性を示します。アミド基の存在により高い安定性を保持しつつ、反応性の高いα,β-不飽和ケトン部位を有する点が特徴です。この化合物は医薬品中間体や機能性材料の合成において、多様な骨格構築に応用可能です。分子内に極性官能基を複数備えるため、溶媒への溶解性にも優れ、反応条件の設定が比較的容易であるという利点があります。

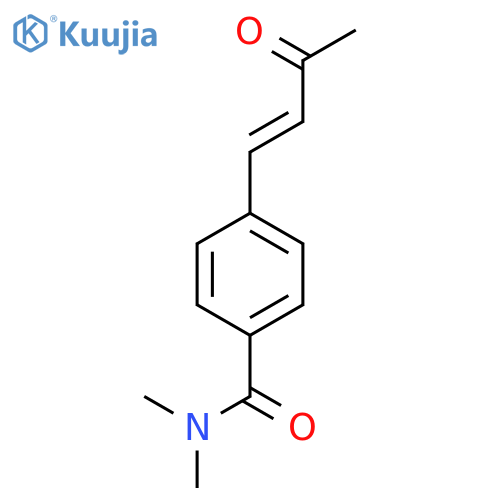

2229685-79-2 structure

商品名:N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide

- EN300-1748592

- 2229685-79-2

-

- インチ: 1S/C13H15NO2/c1-10(15)4-5-11-6-8-12(9-7-11)13(16)14(2)3/h4-9H,1-3H3/b5-4+

- InChIKey: NLLSWUGRYMINGN-SNAWJCMRSA-N

- ほほえんだ: O=C(C1C=CC(/C=C/C(C)=O)=CC=1)N(C)C

計算された属性

- せいみつぶんしりょう: 217.110278721g/mol

- どういたいしつりょう: 217.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 37.4Ų

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1748592-1.0g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1748592-2.5g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 2.5g |

$2155.0 | 2023-09-20 | ||

| Enamine | EN300-1748592-10.0g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1748592-0.1g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 0.1g |

$968.0 | 2023-09-20 | ||

| Enamine | EN300-1748592-1g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 1g |

$1100.0 | 2023-09-20 | ||

| Enamine | EN300-1748592-5g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 5g |

$3189.0 | 2023-09-20 | ||

| Enamine | EN300-1748592-0.25g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 0.25g |

$1012.0 | 2023-09-20 | ||

| Enamine | EN300-1748592-0.5g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 0.5g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1748592-0.05g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 0.05g |

$924.0 | 2023-09-20 | ||

| Enamine | EN300-1748592-5.0g |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide |

2229685-79-2 | 5g |

$3189.0 | 2023-06-03 |

N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

2229685-79-2 (N,N-dimethyl-4-(3-oxobut-1-en-1-yl)benzamide) 関連製品

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬